molecular formula C17H22ClN5O3 B5588718 8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5588718
M. Wt: 379.8 g/mol
InChI Key: FRSANXPDCCZGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step chemical processes. These processes include cycloaddition reactions, cyclocondensation, and modifications of various functional groups to achieve the desired spiro compounds. These methods provide a basis for synthesizing a wide range of derivatives by altering substituents to enhance specific properties or biological activities (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives typically involves a spiro configuration combining a five-membered and a six-membered ring. This unique structure contributes to the compound's chemical properties and biological activities. Advanced techniques such as X-ray crystallography are often used to elucidate the exact structure and confirm the stereochemistry of these compounds (Wang et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including ring transformations and cycloadditions, which allow for the introduction of different functional groups and the synthesis of a wide range of derivatives. The chemical properties, such as reactivity and stability, are influenced by the spiro structure and the nature of the substituents attached to the core framework (Kirschke et al., 1994).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, of these compounds can vary significantly depending on the specific substituents and the overall molecular structure. These properties are essential for understanding the compound's behavior in different environments and for the development of pharmaceutical formulations (Georgiadis, 1986).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are crucial for the compound's applications in chemical synthesis and drug development. The unique spiro structure and the presence of different functional groups contribute to the rich chemistry of these compounds, allowing for their use in various chemical transformations and as potential therapeutic agents (Fritch & Krajewski, 2010).

Scientific Research Applications

Synthesis and Antihypertensive Activity

The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound , have shown significant potential in antihypertensive activity. These compounds have been tested as mixed alpha- and beta-adrenergic receptor blockers, demonstrating specific interactions with alpha-adrenoceptors which contribute to their blood pressure-lowering effects. Notably, certain derivatives have shown promise as alpha 2-adrenoceptor antagonists, indicating their potential utility in managing hypertension (Caroon et al., 1981).

Anticancer and Antidiabetic Developments

Research into spirothiazolidines analogs, which share a core structural motif with the compound of interest, has highlighted their potential in treating cancer and diabetes. These studies have identified compounds with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown to be potent inhibitors of alpha-amylase and alpha-glucosidase, suggesting their potential as antidiabetic agents. This highlights the versatility of the spiro[4.5]decane framework in therapeutic drug development (Flefel et al., 2019).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

In the search for non-peptide agonists for the ORL1 receptor, compounds based on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been discovered and optimized, demonstrating high affinity and selectivity. These findings contribute to the understanding of ORL1 receptor interactions and offer a foundation for developing novel treatments for pain and other conditions mediated by this receptor (Röver et al., 2000).

Antifungal Agents and Chitin Synthase Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their inhibitory activities against chitin synthase, a key enzyme in fungal cell wall synthesis. These compounds have shown promising antifungal activities, highlighting the potential of diazaspiro[4.5]decan-1-one derivatives as novel antifungal agents and chitin synthase inhibitors, offering a new avenue for antifungal drug development (Li et al., 2019).

properties

IUPAC Name

8-[[5-chloro-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazol-4-yl]methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O3/c1-11-8-13(20-26-11)14-12(15(18)22(3)19-14)9-23-6-4-17(5-7-23)10-21(2)16(24)25-17/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSANXPDCCZGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN(C(=C2CN3CCC4(CC3)CN(C(=O)O4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.